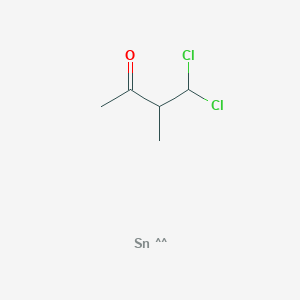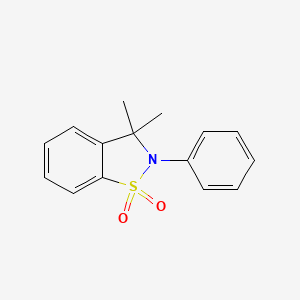![molecular formula C18H27ClN2O2 B14635406 Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate CAS No. 55296-34-9](/img/structure/B14635406.png)
Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a butyl ester group, a chloro substituent, and a diazenyl linkage, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate typically involves the reaction of 4-chloropentanoic acid with butanol in the presence of a dehydrating agent such as sulfuric acid to form the butyl ester. The diazenyl group is introduced through a diazotization reaction, where aniline derivatives are treated with nitrous acid, followed by coupling with the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alcohols or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the chloro substituent may enhance binding affinity to certain proteins. These interactions can modulate biochemical pathways and result in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 4-chloro-4-[(E)-(2-methylbutan-2-yl)diazenyl]pentanoate
- Butyl 4-chloro-4-[(E)-(2-ethylbutan-2-yl)diazenyl]pentanoate
Uniqueness
Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate is unique due to its phenylpropan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.
Propiedades
Número CAS |
55296-34-9 |
|---|---|
Fórmula molecular |
C18H27ClN2O2 |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
butyl 4-chloro-4-(2-phenylpropan-2-yldiazenyl)pentanoate |
InChI |
InChI=1S/C18H27ClN2O2/c1-5-6-14-23-16(22)12-13-18(4,19)21-20-17(2,3)15-10-8-7-9-11-15/h7-11H,5-6,12-14H2,1-4H3 |
Clave InChI |
HYEKDTQSXVBOLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCC(C)(N=NC(C)(C)C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


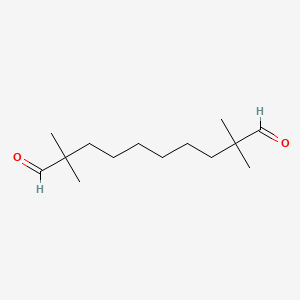



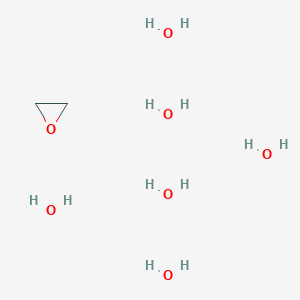
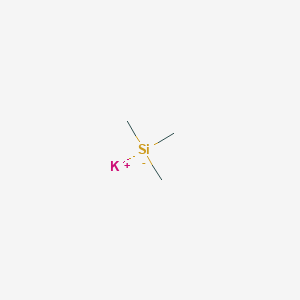
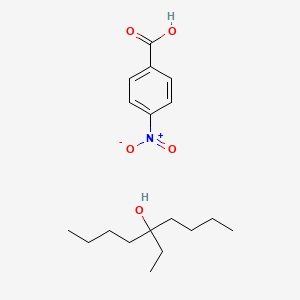
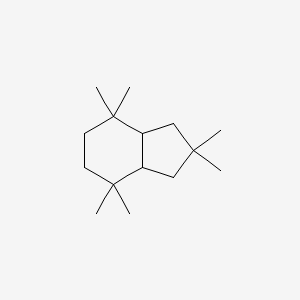
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)


